molecular formula C17H22BNO4 B1407466 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione CAS No. 1704068-63-2

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione

Cat. No. B1407466
M. Wt: 315.2 g/mol
InChI Key: TXJHLLKFVXQINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione” is a complex organic compound. It contains a boron atom, which is part of a 1,3,2-dioxaborolane ring that is substituted with two methyl groups . The compound also contains an isoindoline-1,3-dione group .


Chemical Reactions Analysis

The compound contains a boronic ester group, which is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in organic synthesis .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis techniques for similar isoindoline-1,3-dione derivatives have been explored, focusing on the antimicrobial properties and structural characterizations using techniques like X-ray analysis and density functional theory (DFT) (Ghabbour & Qabeel, 2016).
  • In another study, the synthesis of deeply colored polymers containing isoindoline-1,3-dione units was described, highlighting their solubility and molecular weight properties (Welterlich, Charov, & Tieke, 2012).

Molecular Docking and Antimicrobial Studies

  • Research on similar compounds includes molecular docking and computational studies to evaluate their antimicrobial activities, providing insights into their potential medical applications (Aouine et al., 2011).

Herbicidal Activity

  • Certain isoindoline-1,3-dione derivatives have been identified as inhibitors of protoporphyrinogen oxidase, a key target in herbicide development, indicating their potential use in agriculture (Huang et al., 2005).

Crystal Structure Analysis

  • Studies have also been conducted on the crystal structure and DFT analysis of compounds containing tetramethyl-1,3,2-dioxaborolan-2-yl groups, contributing to the understanding of their physicochemical properties (P.-Y. Huang et al., 2021).

Anticancer Activity

  • Some isoindoline-1,3-dione derivatives have been synthesized and evaluated for their anticancer activities against human cell lines, suggesting potential therapeutic applications (Reja et al., 2021).

Green Chemistry Applications

  • Innovative methods have been developed for the synthesis of isoindoline-1,3-dione derivatives using environmentally friendly catalysts, highlighting the potential for sustainable chemical synthesis (Journal et al., 2019).

properties

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)10-7-11-19-14(20)12-8-5-6-9-13(12)15(19)21/h5-6,8-9H,7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJHLLKFVXQINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione

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